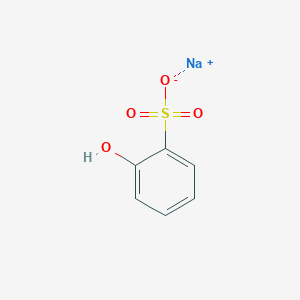

sodium 2-hydroxybenzenesulfonate

Cat. No. B075301

Key on ui cas rn:

1300-51-2

M. Wt: 196.16 g/mol

InChI Key: BLXAGSNYHSQSRC-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US06448430B1

Procedure details

A 300 ml, round-bottom flask with a nitrogen inlet and a magnetic stir bar was flushed with nitrogen for ten minutes. Nonanoic acid (4.45 g, 28.0 millimoles—mmol), sodium phenolsulfonate (5.00 g, 25.0 mmol) and TFA were placed in the flask which was sealed with a septum cap and the resulting slurry was stirred while being cooled by an ice-water bath. A single rapid addition of TFAA (6.5 ml) was made via syringe. Within one minute the slurry is dissolved to yield a homogeneous solution. The stirring was continued for five minutes. The volatiles were removed by rotary evaporation yielding a white solid that was washed with 100 ml of acetone and collected on a Buchner funnel. The resulting white solid was dried under reduced pressure yielding 7.90 g (94% yield) of sodium 4-(nonanoyloxy)benzene-sulfonate (NOBS). 1H and 13C NMR show complete conversion of the SPS to NOBS.

Name

sodium 4-(nonanoyloxy)benzene-sulfonate

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH:12]1[CH:17]=[C:16](O)[C:15]([S:19]([O-:22])(=[O:21])=[O:20])=[CH:14][CH:13]=1.[Na+:23].C(O)(C(F)(F)F)=O.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>>[C:1]([O:11][C:12]1[CH:17]=[CH:16][C:15]([S:19]([O-:22])(=[O:21])=[O:20])=[CH:14][CH:13]=1)(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[Na+:23] |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.45 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCC)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Four

|

Name

|

|

|

Quantity

|

6.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting slurry was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 300 ml, round-bottom flask with a nitrogen inlet and a magnetic stir bar was flushed with nitrogen for ten minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sealed with a septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while being cooled by an ice-water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was made via syringe

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Within one minute the slurry is dissolved

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a homogeneous solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatiles were removed by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding a white solid

|

WASH

|

Type

|

WASH

|

|

Details

|

that was washed with 100 ml of acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected on a Buchner funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting white solid was dried under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

sodium 4-(nonanoyloxy)benzene-sulfonate

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC)(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.9 g | |

| YIELD: PERCENTYIELD | 94% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |